molecular formula C21H20ClFN2O3S B2613860 (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251583-65-9

(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2613860
CAS No.: 1251583-65-9
M. Wt: 434.91
InChI Key: CBPZJGCJRXATIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a synthetic small molecule characterized by a benzo[b][1,4]thiazine-1,1-dioxide core fused with a 3-chloro-4-methylphenyl group at position 4, a fluorine atom at position 6, and a piperidin-1-yl methanone substituent. The 1,1-dioxido moiety enhances polarity, while the chloro and fluoro substituents modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-5-7-16(12-17(14)22)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-6-15(23)11-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPZJGCJRXATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , with CAS number 1251698-33-5 , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H18_{18}ClFN2_2O3_3S , with a molecular weight of 420.9 g/mol . The structure includes a benzothiazine core, which is known for its diverse biological activities.

PropertyValue
CAS Number1251698-33-5
Molecular FormulaC20_{20}H18_{18}ClFN2_2O3_3S
Molecular Weight420.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluoro and chloro groups enhances its binding affinity to specific receptors or enzymes, potentially leading to inhibition or modulation of biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and neuroplasticity.

Biological Activity

Research indicates that compounds similar to this benzothiazine derivative exhibit a range of biological activities:

Cytotoxicity and Anticancer Properties

Preliminary studies suggest that similar compounds can induce cytotoxic effects in cancer cell lines. The structure of the compound may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

Given the structural characteristics, there is potential for neuropharmacological activity. Compounds in this class have been explored for their effects on neurotransmitter systems, particularly in models of anxiety and depression.

Case Studies and Research Findings

While specific studies on (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone are sparse, related compounds have provided insight into possible effects:

  • Antimalarial Activity : A study on similar thiazine derivatives demonstrated promising antimalarial properties against Plasmodium falciparum strains, suggesting a broad-spectrum efficacy against protozoan parasites .
  • Cytotoxicity Assessment : Research on related benzothiazine compounds showed selective cytotoxicity against human cancer cell lines (e.g., HepG2), indicating that structural modifications can enhance therapeutic potential .
  • Neurotransmitter Interaction : Investigations into the effects of benzothiazine derivatives on neurotransmitter levels revealed their capacity to modulate acetylcholine and serotonin levels in the brain .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a similar benzothiazine structure exhibit significant antimicrobial activity. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study on related piperidine derivatives demonstrated promising antibacterial and antifungal activities against standard reference strains .

Anticancer Activity

Benzothiazine derivatives are also being investigated for their anticancer properties. In vitro studies suggest that these compounds can induce cytotoxic effects in several cancer cell lines through mechanisms such as apoptosis and inhibition of tubulin polymerization. The unique structural features of the compound may enhance its efficacy against cancer cells.

Case Study 1: Antimicrobial Evaluation

A series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity using serial dilution methods. The results indicated that several compounds exhibited significant activity when compared to standard drugs, suggesting potential for further development as antimicrobial agents .

Case Study 2: Anticancer Research

In a study focusing on the anticancer potential of benzothiazine derivatives, compounds similar to (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone were tested against various cancer cell lines. Findings revealed that these compounds could effectively induce cell death and inhibit cancer cell proliferation, highlighting their therapeutic promise.

Chemical Reactions Analysis

Hydrolysis of the 1,1-Dioxide Group

The 1,1-dioxide moiety on the benzo[b] thiazin core is chemically reactive. Under acidic or basic conditions, this group can undergo hydrolysis to form the corresponding sulfoxide or sulfide derivatives. For example:

  • Acidic conditions : Potential cleavage of the sulfone group to yield a thiol or thioether, though stability may vary depending on adjacent substituents.

  • Basic conditions : Possible formation of a sulfoxide intermediate, which could further react with nucleophiles.

Reaction Reagents Products
Acidic hydrolysisH₂SO₄, H₂O, heatSulfide/thiol derivatives
Basic hydrolysisNaOH, H₂OSulfoxide derivatives

Analogous behavior is observed in thiadiazine-based compounds .

Reactivity at Halogen Substituents

The 3-chloro-4-methylphenyl group and 6-fluoro substituent offer sites for nucleophilic aromatic substitution (NAS).

Chlorine Substitution

  • Nucleophilic substitution : The chlorine atom in the 3-position of the phenyl ring may undergo displacement by strong nucleophiles (e.g., NH₂⁻, OH⁻) under high-temperature conditions.

  • Electrophilic substitution : The methyl group at the 4-position is an activating group, directing electrophiles to the para position relative to itself (meta to chlorine).

Fluorine Substitution

  • Fluorine is less reactive than chlorine, but under extreme conditions (e.g., high-temperature or photochemical activation), it may participate in substitution or elimination reactions.

Reduction of the Methanone Group

The piperidin-1-yl methanone moiety can undergo reductive transformations:

  • NaBH₄ or LiAlH₄ : Reduction to a secondary alcohol (piperidin-1-yl methanol).

  • Hydrogenation (H₂, catalyst) : Potential conversion to a methylene group (piperidin-1-ylmethyl).

Reaction Reagents Products
Ketone reductionLiAlH₄Piperidin-1-yl methanol derivative

Aromatic Substitution Reactions

The benzo[b] thiazin core and 3-chloro-4-methylphenyl substituent may participate in electrophilic aromatic substitution (EAS).

Benzo[b] thiazin Core

  • The thiazin ring is electron-rich due to the sulfur atom, making it susceptible to electrophilic attack. Substituents like fluorine (electron-withdrawing) and the 1,1-dioxide group (electron-withdrawing) may deactivate the ring, reducing reactivity.

3-Chloro-4-methylphenyl Group

  • The methyl group activates the phenyl ring toward EAS, directing electrophiles to the para position relative to itself (meta to chlorine).

Stability and Reactivity Considerations

  • Steric effects : The bulky piperidin-1-yl group may hinder reactions at the methanone site.

  • Electronic effects : The electron-withdrawing fluorine and 1,1-dioxide groups reduce the reactivity of the benzo[b] thiazin core toward electrophiles.

  • Thermal stability : The compound’s stability under high temperatures may be compromised by the piperidin-1-yl group, which could rearrange or decompose.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (): Shares a chloroaryl and piperazine-based methanone group but differs in its pyrimidine core and trifluoromethyl substituent.

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Features a thiophene ring and trifluoromethylphenyl group, highlighting the role of aromatic heterocycles in bioactivity.

Natural plant-derived methanone derivatives (): Often lack synthetic halogenation and exhibit lower structural complexity.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Core Structure Key Substituents Synthetic Route Potential Bioactivity
Target Compound Benzo[b][1,4]thiazine 3-Cl-4-MePh, 6-F, piperidinyl methanone Likely sulfonylation/alkylation (inferred from ) Anticancer, enzyme modulation
{6-[4-Cl-2-(CF₃)Ph]-pyrimidinyl}methanone () Pyrimidine 4-Cl-2-(CF₃)Ph, sulfonylpiperazine Sulfonylation of piperazine Unspecified, likely kinase inhibition
Thiophen-2-yl-(4-(CF₃)Ph-piperazinyl)methanone () Thiophene CF₃Ph, piperazine Amide coupling Structural probes, GPCR ligands
Plant-derived methanones () Varied (e.g., terpenoids) Natural alkyl/aryl groups Biosynthesis Insecticidal, antimicrobial

Key Findings :

  • Halogenation: The target compound’s 3-chloro-4-methylphenyl and 6-fluoro groups enhance binding to hydrophobic pockets in proteins compared to non-halogenated plant derivatives .
  • Core Heterocycles : The benzo[b][1,4]thiazine-1,1-dioxide core may confer superior metabolic stability over pyrimidine or thiophene cores due to its electron-withdrawing sulfone group .
  • Piperidine vs.
Bioactivity and Therapeutic Potential
  • Cancer Research : Analogues like ferroptosis-inducing compounds () highlight the therapeutic relevance of halogenated heterocycles in targeting redox-sensitive cancers. The target compound’s fluoro and sulfone groups may similarly disrupt cellular redox balance.
  • Insecticidal Activity: Unlike plant-derived methanones (), the synthetic halogenation in the target compound could enhance insecticidal potency by resisting detoxification enzymes in pests.

Q & A

Basic Research Questions

Synthetic Methodologies Q: What are the established synthetic routes for this compound, and what key reaction steps are involved? A: The compound is synthesized via multi-step protocols involving:

  • Condensation reactions : Chloro-substituted intermediates (e.g., 3-chloro-4-methylbenzaldehyde) are condensed with thioacetate derivatives to form the benzo[b][1,4]thiazine core .
  • Cyclization : Hydrogenation with diazetidinone derivatives under reflux conditions (e.g., DMF/acetic acid mixtures) ensures sulfone oxidation and ring closure .
  • Piperidine coupling : Carbodiimide-mediated amidation or nucleophilic substitution under inert atmospheres links the piperidine moiety .

Structural Characterization Q: Which analytical techniques are essential for confirming the compound’s structure and purity? A: Critical techniques include:

  • 1H/13C NMR : Verifies substituent positions (e.g., fluorine at C6, sulfone at C1) and piperidine ring conformation. Anomalous shifts in δ 6.5–8.5 ppm may indicate incomplete sulfonation .
  • HPLC-UV/MS : Ensures ≥95% purity (254 nm detection); detects byproducts like dehalogenated analogs .
  • Elemental analysis : Discrepancies >0.3% in C/H/N signal residual solvents (e.g., THF) or unreacted precursors .

Advanced Research Questions

Reaction Optimization Q: How can researchers address low yields (<30%) in the final piperidine coupling step? A: Systematic approaches include:

  • Catalyst screening : Test Pd(PPh3)4 for Suzuki-Miyaura couplings where aryl halides are present .
  • Solvent polarity studies : Compare DMSO (high polarity) vs. THF (low polarity) to balance nucleophilicity and solubility .
  • In situ FTIR monitoring : Track carbonyl stretching (1650–1750 cm⁻¹) to identify premature termination .

Biological Data Contradictions Q: How to resolve discrepancies in reported IC50 values across kinase inhibition assays? A: Implement:

  • Standardized assays : Fix ATP concentrations (1 mM) and pre-incubation times to minimize kinetic variability .
  • Orthogonal validation : Use fluorescence polarization assays to confirm target engagement specificity .
  • Crystallography : Co-crystallize the compound with target kinases (≤2.5 Å resolution) to resolve binding ambiguities .

Mechanistic Elucidation Q: What integrated strategies elucidate the compound’s mechanism in neurodegenerative models? A: Combine:

  • Transcriptomic profiling : RNA-seq of treated neurons identifies enriched pathways (e.g., NF-κB, apoptosis) .
  • Metabolic stability assays : Use liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to quantify first-pass metabolism .
  • In vivo PET imaging : Radiolabel with 18F to assess blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Q: How to design focused libraries for SAR exploration of the 3-chloro-4-methylphenyl group? A: Strategies include:

  • Bioisosteric replacement : Substitute Cl with CF3 or CN; monitor LogP via shake-flask partitioning .
  • Conformational restriction : Synthesize tetralin derivatives to assess steric effects on target binding .
  • Free-Wilson analysis : Use multivariate regression to deconstruct substituent contributions to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.